molecular formula C8H6F3NOS B3041814 2-(Trifluoromethylthio)benzamide CAS No. 37526-66-2

2-(Trifluoromethylthio)benzamide

Cat. No. B3041814
CAS RN: 37526-66-2
M. Wt: 221.2 g/mol
InChI Key: OFHJONWLHGXBMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been achieved by the condensation of diamines or amino (thio)phenols with CF3CN . A synthetic method of 2-trifluoromethyl benzamide has also been disclosed, which involves using 2, 3-dichlorotrifluorotoluene as a raw material .

Scientific Research Applications

Antimicrobial and Antifungal Activity

2-(Trifluoromethylthio)benzamide and its derivatives exhibit notable antimicrobial and antifungal properties. Research by Carmellino et al. (1994) on fluorinated benzisothiazol-3(2H)-ones and dithiobis(benzamides) showed significant activity against fungi and Gram-positive microorganisms, with some efficacy against Gram-negative strains as well (Carmellino et al., 1994).

Antiarrhythmic Properties

Banitt et al. (1977) and (1975) explored the synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides, demonstrating potent oral antiarrhythmic effects in mice. These findings indicate the potential use of such compounds in the development of new antiarrhythmic drugs (Banitt et al., 1977); (Banitt et al., 1975).

Anti-Influenza Virus Activity

Hebishy et al. (2020) described a new synthetic route for benzamide-based 5-aminopyrazoles showing remarkable activity against avian influenza virus, highlighting the potential of these compounds in antiviral therapies (Hebishy et al., 2020).

Synthesis Methods

Wang et al. (2007) discussed a new synthesis method for N-aryl-2-(benzylthio)benzamides, providing insights into the efficient production of these compounds (Wang et al., 2007).

Inhibitor of Vascular Endothelial Growth Factor Receptor-2

Research by Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their application in cancer treatment (Borzilleri et al., 2006).

Antipathogenic and Anti-Microbial Agents

Limban et al. (2011) synthesized and tested acylthioureas and benzamide derivatives for their interaction with bacterial cells, demonstrating significant anti-microbial and antipathogenic activities, particularly against biofilm-forming strains (Limban et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Trifluoromethyl group-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials. Therefore, the study and development of such compounds, including 2-(Trifluoromethylthio)benzamide, have wide application prospects .

properties

IUPAC Name

2-(trifluoromethylsulfanyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHJONWLHGXBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethylthio)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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